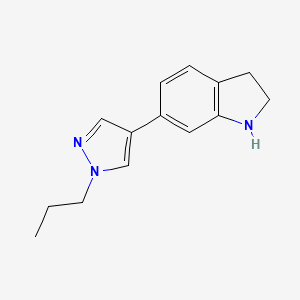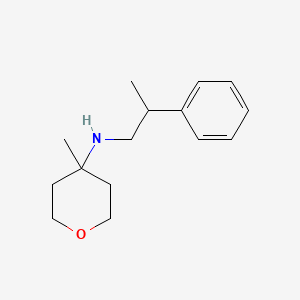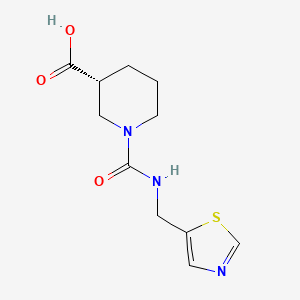
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as PPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. PPDI is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward and motivation pathways in the brain.
作用机制
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily expressed in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine in this pathway, leading to a decrease in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various preclinical models. In animal studies, this compound has been found to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in the treatment of addiction. This compound has also been shown to have antidepressant-like effects in rodent models, indicating a potential application in the treatment of depression. Additionally, this compound has been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the primary advantages of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole in laboratory experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor subtype, which can be beneficial in studying its role in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, as with any chemical compound, there is always the potential for off-target effects, which must be carefully monitored and controlled in laboratory experiments.
未来方向
There are several potential future directions for 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole research. One area of interest is in the development of more potent and selective D3 receptor antagonists based on the this compound scaffold. This could lead to the discovery of novel drug candidates with improved pharmacological properties for the treatment of addiction, depression, and other disorders. Additionally, there is a growing interest in studying the role of the D3 receptor in various non-neuronal tissues, such as the immune system and the cardiovascular system, which could lead to the discovery of new therapeutic targets for these conditions. Finally, there is a need for further research into the safety and toxicity of this compound and other D3 receptor antagonists, particularly with respect to their potential impact on cardiovascular and metabolic function.
合成方法
The synthesis of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-indole in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
科学研究应用
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. This compound's high selectivity for the dopamine D3 receptor makes it an attractive target for drug discovery, as this receptor subtype has been implicated in the pathophysiology of these disorders.
属性
IUPAC Name |
6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-17-10-13(9-16-17)12-4-3-11-5-6-15-14(11)8-12/h3-4,8-10,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFQSTBJMANTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)

![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)


